molecular formula C17H16F3NO2 B1673491 Flutianil CAS No. 958647-10-4

Flutianil

Cat. No.: B1673491
CAS No.: 958647-10-4
M. Wt: 323.31 g/mol
InChI Key: PTCGDEVVHUXTMP-UHFFFAOYSA-N
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Mechanism of Action

This compound is a novel fungicide that has shown significant efficacy in controlling powdery mildew on various crops . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets powdery mildew, a widespread plant disease caused by various species of Erysiphales . The primary site of action of this compound is believed to be the haustoria , specialized structures that powdery mildew fungi form within host cells to extract nutrients .

Mode of Action

This compound operates through a novel mode of action termed as "functional inhibition of the haustorium" . This means that this compound interferes with the function of the haustoria, thereby inhibiting the nutrient absorption process essential for the survival and reproduction of the powdery mildew fungi . Importantly, there is no cross-resistance between this compound and other existing fungicides .

Biochemical Pathways

This compound’s mode of action affects the biochemical pathways associated with nutrient absorption in the haustoria . By inhibiting the function of the haustoria, this compound disrupts the metabolic flow of the host, which is redirected by the haustoria . This disruption prevents the powdery mildew fungi from obtaining the nutrients they need to grow and reproduce .

Pharmacokinetics

This compound is characterized by its high residual and translaminar activities, as well as its rainfastness . This means that the fungicide remains effective for a long period after application, can penetrate plant tissues, and is resistant to being washed away by rain . These properties enhance the bioavailability of this compound, ensuring that it reaches its target and exerts its antifungal effect .

Result of Action

The result of this compound’s action is the effective control of powdery mildew. By inhibiting the function of the haustoria, this compound prevents the fungi from absorbing nutrients, thereby inhibiting their growth and reproduction . This leads to a reduction in the population of the powdery mildew fungi, helping to protect the crops from disease .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its high residual and translaminar activities and rainfastness allow it to remain effective in various weather conditions . .

Biochemical Analysis

Biochemical Properties

Flutianil interacts with various biomolecules in its role as a fungicide. It has been observed to inhibit haustorium formation and further fungal development . The haustorium is a specialized invasive structure that forms during the infection process of powdery mildew . This compound’s interaction with this structure suggests it may have a unique mode of action compared to other fungicides .

Cellular Effects

This compound has a significant impact on cellular processes. It affects the host cell’s haustorial formation and nutrient absorption . This disruption of nutrient absorption inhibits the growth and development of the fungus, effectively controlling the spread of powdery mildew .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the haustorium, a key structure in the life cycle of powdery mildew . This compound does not inhibit the early infection behavior of the fungus, such as conidium bursting, primary and appressorial germinations, and hook formations . It does inhibit haustorium formation and subsequent secondary hyphal elongation .

Temporal Effects in Laboratory Settings

This compound exhibits high residual and translaminar activities . It also shows curative activity against powdery mildew at extremely low concentrations

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It has been reported that this compound has a low mammalian toxicity .

Transport and Distribution

This compound is known to be volatile and has a very low solubility . It is persistent in soils , suggesting that it may be transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flutianil involves the reaction of a thiazolidine derivative with a cyano-methylene group. The detailed synthetic route includes the following steps:

  • Preparation of the thiazolidine derivative.
  • Introduction of the cyano-methylene group through a nucleophilic substitution reaction.
  • Purification and isolation of the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

  • Large-scale preparation of the thiazolidine derivative.
  • Controlled introduction of the cyano-methylene group.
  • Purification using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Flutianil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the cyano-methylene group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated and carboxylated derivatives.

    Reduction: Formation of reduced cyano-methylene derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Flutianil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Flutianil is unique among fungicides due to its novel mode of action and its effectiveness against powdery mildew. Similar compounds include:

    Benzimidazoles: These fungicides target fungal microtubules but have a high risk of resistance development.

    Triazoles: These compounds inhibit sterol biosynthesis in fungi but also face resistance issues.

    Strobilurins: These fungicides inhibit mitochondrial respiration in fungi but are prone to resistance.

This compound stands out due to its lack of cross-resistance with other fungicides and its novel mode of action, making it a valuable tool in integrated pest management programs .

Properties

IUPAC Name

(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXUEPOHGFWQKF-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058225
Record name Flutianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958647-10-4
Record name Flutianil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958647-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutianil [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutianil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile
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Record name FLUTIANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution containing 1.5 g (0.01 mole) of m-isopropoxyaniline and 1.2 g (0.011 mole) of triethylamine, while being cooled in ice water, was added slowly 2.3 g (0.011 mole) of o-trifluoromethylbenzoyl chloride. After having been stirred for 2 hours at room temperature, the reaction mixture was freed from triethylamine hydrochloride by filtration and then from the solvent by distillation under reduced pressure. The residue was recrystallized from n-hexane to obtain 2.9 g (91% yield) of the intended product melting at 95° to 97° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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